n-DODECYL-beta-D-MALTOSIDE

Membrane Protein Purification Detergent Removal Reconstitution

Researchers requiring reproducible membrane protein solubilization and crystallization face challenges with anomeric impurities that disrupt protein-detergent complex monodispersity. n-Dodecyl-β-D-maltoside (DDM; CAS 69227-93-6) directly addresses this: • CMC of 0.17 mM ensures stable micelle formation with ~98 molecules per micelle, enabling reliable protein extraction. • High-purity (>99.5%) β-anomer eliminates α-isomer contamination that causes heterogeneous complexes and failed crystallization trials. • Validated in OG:DDM viral inactivation workflows as a regulatory-compliant, environmentally favorable alternative to Triton X-100.

Molecular Formula C24H46O11
Molecular Weight 510.6 g/mol
CAS No. 69227-93-6
Cat. No. B1670864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-DODECYL-beta-D-MALTOSIDE
CAS69227-93-6
Synonymsdodecyl maltoside
dodecyl(-beta-D-)maltoside
dodecyl-beta-D-maltoside
lauryl maltoside
n-dodecyl-beta-D-maltoside
Molecular FormulaC24H46O11
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1
InChIKeyNLEBIOOXCVAHBD-QKMCSOCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDM Properties and Specifications


n-Dodecyl-β-D-maltoside (DDM; CAS 69227-93-6) is a non-ionic alkyl maltopyranoside detergent with a 12-carbon hydrophobic tail and a maltose disaccharide headgroup. It is widely used for membrane protein solubilization and stabilization due to its low critical micelle concentration (CMC) of 0.17 mM in water and aggregation number of approximately 98 molecules per micelle . DDM is available in purity grades ranging from ≥95% to >99.5%, with specialized high-purity variants designed for membrane protein crystallization where trace impurities, including the α-anomeric isomer, can critically affect crystallization outcomes .

Low-CMC detergent supports dialysis removal workflows
High-purity grades designed for membrane protein crystallization
C12 alkyl chain enables efficient lipid bilayer partitioning
Defined β-anomer supports homogeneous protein-detergent complexes

Risks of DDM Substitution


Despite belonging to the alkyl maltoside detergent class, DDM cannot be casually substituted with analogs such as n-Decyl-β-D-maltoside (DM), n-Octyl-β-D-glucoside (OG), Triton X-100, or LDAO without significant changes to experimental outcomes. Key physical parameters vary systematically with alkyl chain length among maltosides: the CMC decreases logarithmically from 1.8 mM for DM (C10) to 0.17 mM for DDM (C12), representing a ~10-fold difference in monomer-micelle equilibrium that directly affects detergent removal by dialysis and protein-detergent complex stability [1]. Furthermore, the anomeric purity of DDM (β vs α isomer) has been demonstrated to influence the quaternary structure of solubilized protein complexes from photosynthetic membranes, with α-DDM yielding larger supramolecular assemblies than β-DDM under identical conditions [2]. Substituting DDM with OG, a glucoside-based detergent with shorter C8 chain and CMC of ~20-25 mM, produces protein-detergent complexes with markedly different size distribution and stability profiles [3].

Chain-length-dependent CMC shift
Shorter-chain maltosides (e.g., DM) alter monomer-micelle equilibrium, which may shift dialysis removal kinetics and complex stability.
Anomeric identity mismatch
α-DDM and β-DDM yield different quaternary complex sizes; the anomer used may not transfer directly across solubilization protocols.
Glucoside-based detergent profile
OG (C8 glucoside) produces protein-detergent complexes with markedly different size distribution and stability profiles.

DDM Performance vs Alternatives


DDM vs DM: CMC for Dialysis Removal

DDM exhibits a critical micelle concentration (CMC) of 0.17 mM in water, which is approximately 10-fold lower than the 1.8 mM CMC of its C10 analog n-Decyl-β-D-maltoside (DM) [1]. This systematic CMC difference reflects the free energy contribution of two additional methylene groups in the alkyl chain, with log(CMC) decreasing linearly with chain length (r² = 0.997) across the maltoside series [2]. The lower CMC of DDM translates to a larger micelle molecular weight of approximately 50,000-72,000 Da compared to ~33,000 Da for DM, and a larger aggregation number of 98 (range 70-140) versus approximately 33 for DM [3].

DDM vs DM CMC
Head-to-head
DDM: 0.17 mM
DM: 1.8 mM
~10.6-fold lower CMC
Supports detergent removal assessment
CMC difference influences dialysis feasibility; reported context requires validation for specific protein systems.
Membrane Protein Purification Detergent Removal Reconstitution

DDM vs OM: Membrane Protein Extraction

In direct comparative extraction of the membrane protein KR2 from E. coli membranes, DDM (12-carbon alkyl chain) achieved up to 5-fold higher extraction efficiency compared to n-Octyl-β-D-maltoside (OM, 8-carbon chain) [1]. This chain-length-dependent extraction efficiency aligns with the general principle that longer alkyl chains in maltoside detergents provide more effective partitioning into lipid bilayers and better mimicry of the native lipid environment surrounding transmembrane domains. The CMC difference is also substantial: DDM at 0.17 mM versus OM with a substantially higher CMC characteristic of shorter-chain maltosides .

DDM vs OM extraction
Head-to-head
DDM: reference extraction
OM: up to 5-fold lower
DDM yields ~5× higher protein
Supports membrane protein recovery review
Extraction efficiency reported for KR2 in E. coli; model-dependent performance should be verified.
Membrane Protein Solubilization Extraction Yield Rhodopsin

β- vs α-Anomer: Photosystem Complex Integrity

Comparison of the α- and β-anomeric forms of n-dodecyl-D-maltoside for solubilizing pea thylakoid membranes revealed that α-DDM yields larger and more intact supramolecular complexes (C2S2M2 and C2S2 supercomplexes of Photosystem II) than β-DDM under identical solubilization conditions [1]. The anomeric configuration differs in the glycosidic linkage: α-DDM features an axial α-1,4 linkage while β-DDM has an equatorial β-1,4 linkage. This stereochemical difference alters detergent packing at the protein-lipid interface and influences the preservation of native quaternary structure. Commercial high-purity β-DDM (>99.5% by HPLC) is processed to completely remove the α-anomer because anomeric purity is of critical importance for membrane protein crystallization .

β- vs α-Anomer
Head-to-head
β-DDM: smaller complex fragments
α-DDM: larger C2S2M2 supercomplexes
Qualitative shift in quaternary structure
Anomeric identity influences complex integrity
Photosystem II from pea thylakoids; stereochemical-control context requires anomer-specific review.
Photosystem II Anomeric Purity Crystallization Grade

OG:DDM Combination for Viral Inactivation

In comparative viral inactivation studies for biotherapeutic manufacturing, the OG:DDM detergent combination demonstrated superior performance compared to lauryldimethylamine oxide (LDAO), ECOSURF EH9, and Triton X-100 [1]. The OG:DDM combination achieved effective log reduction values for model enveloped viruses while showing negligible negative impact on protein stability, sialic acid levels, impurity clearance, deamidation, or oxidation of the therapeutic protein [2]. DDM alone was identified as a promising viral inactivation candidate, with efficiency dependent on virus type, incubation duration, detergent CMC, and concentration [3].

OG:DDM viral inactivation
Head-to-head
OG:DDM combination: effective log reduction, protein quality maintained
LDAO, Triton X-100: lower performance in tested set
Supports viral inactivation process research
Model enveloped virus data; application context requires matrix-specific validation.
Viral Inactivation Biologics Manufacturing Detergent Combinations

DDM vs Triton X-100 and Cholate in Immunoprecipitation

Using isobaric tag for relative and absolute quantitation (iTRAQ) mass spectrometry to determine relative protein levels in Cad11 immune complexes, DDM and Triton X-100 demonstrated greater efficiency than cholate in solubilization and immunoprecipitation of Cad11 [1]. The iTRAQ methodology provided quantitative comparison of co-immunoprecipitated protein yields across detergent conditions. DDM's non-ionic maltoside structure enables effective extraction of membrane protein complexes while preserving native protein-protein interactions, an advantage over ionic detergents like cholate that may disrupt weaker protein associations.

DDM vs Triton/cholate
Head-to-head
DDM: high Cad11 IP efficiency, comparable to Triton X-100
Cholate: lower co-IP recovery
Supports native complex recovery context
iTRAQ quantification; detergent choice influences interacting partner retention.
Immunoprecipitation Cadherin Complexes Detergent Efficiency

DDM vs SMA200 Copolymer: Solubilization Efficiency

In a comparative extraction study using standardized literature conditions, the detergent DDM solubilized 91% of AqpZ membrane protein, whereas the styrene maleic acid copolymer SMA200 solubilized only 29% [1]. Analysis of the last 150 deposited membrane protein structures in the PDB (as of September 2023) confirmed DDM's continued dominance as the most frequently used detergent for membrane protein structural determination [1]. This quantification demonstrates that despite growing interest in polymer-based nanodisc technologies, DDM remains the benchmark solubilization agent for achieving high extraction yields across diverse membrane protein targets.

DDM vs SMA200 copolymer
Head-to-head
DDM: 91% AqpZ solubilization
SMA200: 29%
3.1-fold higher efficiency
Supports solubilization efficiency review
Reported for AqpZ; extraction yields may vary by target; established benchmark context.
Membrane Protein Extraction Solubilization Efficiency Detergent vs Polymer

DDM Research and Industrial Applications


Membrane Protein Crystallization

For X-ray crystallography of membrane proteins, procurement of β-DDM with >99.5% purity and complete removal of α-anomer is critical. The β-anomer's equatorial glycosidic linkage produces different detergent packing at the protein surface compared to the α-anomer's axial linkage, directly influencing protein-detergent complex monodispersity and crystal contact formation [1]. High-purity β-DDM (HPLC >99.5%, with α-isomer removed) is the standard for crystallization trials as documented across the majority of deposited membrane protein structures [2]. Use of lower-purity grades containing α-anomer contamination may yield heterogeneous complexes and failed crystallization attempts.

Viral Inactivation in Biologics Manufacturing

In downstream processing of therapeutic proteins (e.g., fusion proteins, monoclonal antibodies), the OG:DDM detergent combination provides effective inactivation of enveloped viruses while preserving protein product quality attributes including stability, charge variant profile, sialic acid content, and oxidation state [1]. This combination outperforms LDAO, ECOSURF EH9, and Triton X-100 in maintaining product quality during viral inactivation steps [2]. The approach offers an environmentally favorable alternative to Triton X-100 while meeting regulatory viral clearance requirements in biopharmaceutical manufacturing.

Quantitative Membrane Proteomics

For iTRAQ-based quantitative proteomics and co-immunoprecipitation studies requiring preservation of native protein-protein interactions, DDM provides efficient membrane protein extraction while maintaining complex integrity [1]. DDM outperforms cholate and matches or exceeds Triton X-100 in extraction efficiency while being gentler on protein structure, making it the preferred detergent when downstream functional assays or mass spectrometry analysis is planned. This is particularly relevant for cadherin complexes, GPCR interactome mapping, and other membrane-associated protein networks.

Photosynthetic Complex Isolation

For isolation of intact Photosystem II supercomplexes (C2S2M2 and C2S2) from thylakoid membranes, the choice between α-DDM and β-DDM significantly impacts complex size and integrity. α-DDM yields larger, more intact supercomplexes than β-DDM under identical solubilization conditions [1]. Researchers studying photosynthetic apparatus architecture should procure the appropriate anomer based on their specific experimental requirements—α-DDM for preserving larger native assemblies, β-DDM when smaller, more homogeneous complexes are desired for crystallization or single-particle analysis.

Application
Selection Property
Validation Focus
Membrane protein crystallization
High-purity β-DDM with defined anomer identity
Complex monodispersity and crystal contact reproducibility
Viral inactivation process research
OG:DDM combination performance profile
Viral log reduction and protein quality endpoint monitoring
Quantitative membrane proteomics
Non-ionic maltoside preserving native interactions
Co-immunoprecipitation recovery and iTRAQ quantification
Photosystem II supercomplex isolation
Appropriate anomer (α or β) per complex size need
Supramolecular assembly integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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